

Technical Support Center: Characterization of 2-Methyl-5-nitropyrimidine-4,6-diol

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Compound of Interest

Compound Name: 2-Methyl-5-nitropyrimidine-4,6-diol

Cat. No.: B1361632

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Welcome to the technical support resource for **2-Methyl-5-nitropyrimidine-4,6-diol** (CAS: 53925-27-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and nuanced challenges associated with the analysis and characterization of this molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

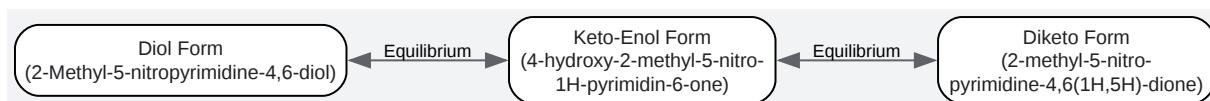
Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding the fundamental physicochemical properties of **2-Methyl-5-nitropyrimidine-4,6-diol**.

FAQ 1: What is the correct chemical structure and why are there multiple names for this compound?

Answer: The nomenclature for this compound can be confusing due to a critical chemical property: keto-enol tautomerism. The molecule exists in a dynamic equilibrium between several forms. While "**2-Methyl-5-nitropyrimidine-4,6-diol**" describes the enol form, the keto and mixed keto-enol forms are often more stable. The IUPAC name, "4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one," reflects this complexity by naming one of the prominent keto-enol tautomers^[1].

The equilibrium between these forms is highly dependent on the solvent, pH, and temperature, which is a central challenge in its characterization^{[2][3]}.

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Caption: Tautomeric equilibrium of **2-Methyl-5-nitropyrimidine-4,6-diol**.

FAQ 2: What are the basic physicochemical properties I should know before starting my work?

Answer: Understanding the fundamental properties is key to designing experiments like dissolution, chromatography, and formulation. Below is a summary of computed and available data.

Property	Value	Source
Molecular Formula	C ₅ H ₅ N ₃ O ₄	PubChem[1]
Molecular Weight	171.11 g/mol	PubChem[1]
XLogP3 (Lipophilicity)	-0.3	PubChem[1]
Hydrogen Bond Donors	2	ChemScene[4]
Hydrogen Bond Acceptors	6	ChemScene[4]
Purity (Typical)	≥97%	ChemScene[4]
Storage Conditions	Room temperature, keep sealed in dry, dark place	BLDpharm[5]

The negative XLogP3 value suggests a degree of hydrophilicity, which is an important consideration for selecting HPLC mobile phases or biological assay buffers.

FAQ 3: I'm having trouble dissolving the compound. What solvents are recommended?

Answer: Solubility is a common hurdle. Given its polar nature (multiple N and O atoms) and potential for hydrogen bonding, polar aprotic solvents are often the best starting point for achieving complete dissolution for analytical purposes.

Troubleshooting Solvent Selection:

- Recommended Starting Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice, particularly for preparing stock solutions for NMR or biological assays.
- For Chromatography: A mixture of methanol and acetonitrile (1:1) has been used successfully for UV-Vis analysis of pyrimidine derivatives and is a good starting point for HPLC method development[6].
- Aqueous Solubility: The compound's structure suggests limited but present aqueous solubility. This can be influenced by pH. In acidic conditions, the pyrimidine nitrogens can be protonated, potentially increasing solubility. Conversely, in basic conditions, the hydroxyl groups can be deprotonated to form salts, which may also enhance solubility. Always verify the stability of the compound at different pH values before proceeding.

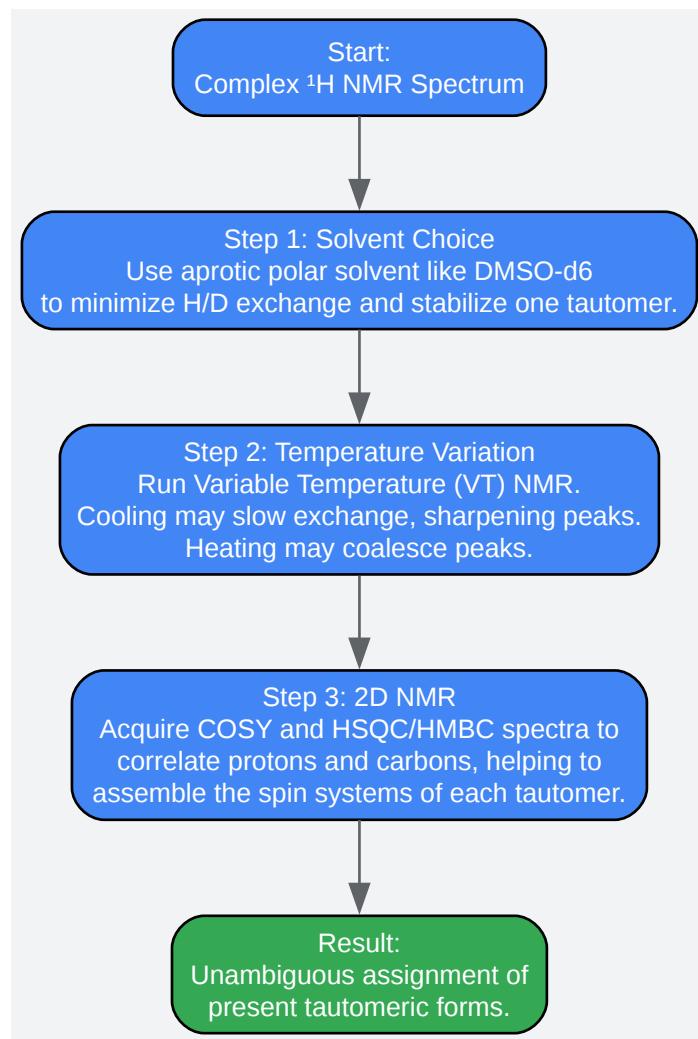
Part 2: Analytical Characterization & Troubleshooting

This section provides guides for common analytical techniques, focusing on potential pitfalls and how to interpret the data correctly.

FAQ 4: My ^1H NMR spectrum looks complex, with broad peaks or more signals than expected. What's happening?

Answer: This is the most frequently encountered issue and is almost always due to the tautomeric equilibrium discussed in FAQ 1. The exchange between tautomers can occur on a timescale similar to the NMR experiment, leading to peak broadening. Alternatively, if the exchange is slow, you may see distinct sets of peaks for each major tautomer present in the solution.

Workflow for Acquiring a Clean NMR Spectrum:



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Caption: Logical workflow for troubleshooting complex NMR spectra.

Protocol: Acquiring a Definitive ¹H NMR Spectrum

- Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of high-purity DMSO-d₆. The use of DMSO helps to stabilize specific tautomers by acting as a strong hydrogen bond acceptor.
- Initial Acquisition: Run a standard ¹H NMR spectrum at room temperature. Note any broad peaks, particularly those corresponding to the -OH and -NH protons.
- Variable Temperature (VT) Analysis:

- If peaks are broad, cool the sample down in increments (e.g., to 0°C, -20°C). This can slow the chemical exchange, resulting in sharper, distinct peaks for each tautomer.
- If multiple peak sets are observed, warm the sample (e.g., to 50°C, 80°C). If the peaks begin to merge (coalesce), it confirms they are from species in dynamic equilibrium.
- Interpretation: Analyze the chemical shifts. For related hydrazones, the proton on the carbon between the two nitrogen atoms (H-4) often shows distinct signals for different isomers or tautomers, providing a clear marker for analysis[7].

FAQ 5: How can I confirm the molecular weight and assess purity by Mass Spectrometry and HPLC?

Answer: LC-MS is the ideal technique for this, providing both purity information (from the chromatogram) and mass confirmation simultaneously.

Protocol: HPLC-MS Method Development

- Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point.
- Mobile Phase:
 - Solvent A: Water with 0.1% formic acid. The acid helps to produce sharp peak shapes by suppressing the ionization of free hydroxyl groups.
 - Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
- Gradient Elution: Start with a shallow gradient to effectively resolve potential impurities.
 - Example Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
- Detection:
 - UV-Vis: Pyrimidine derivatives typically show strong absorbance in the 250-280 nm range[6]. Use a Diode Array Detector (DAD) to capture the full UV spectrum, which can help distinguish impurities from the main peak.

- MS: Use an Electrospray Ionization (ESI) source. Given the acidic protons, negative ion mode ($[M-H]^-$) is likely to give a strong signal. Also, check positive ion mode for the protonated molecule ($[M+H]^+$). The expected m/z for the molecular ion is 171.11[8].
- Purity Assessment: Integrate the peak area of the main component and any visible impurities in the UV chromatogram. The method should be validated for linearity and precision to ensure accuracy[6].

FAQ 6: Are there any stability concerns I should be aware of? The compound is a nitro-pyrimidine.

Answer: Yes. Nitro-containing heterocyclic compounds can have thermal stability issues. Characterizing this is crucial for safe handling, storage, and for understanding potential degradation pathways during an experiment (e.g., in a heated GC inlet).

- Thermal Decomposition: Nitroaromatic compounds can decompose via complex mechanisms, including C-NO₂ bond cleavage or intramolecular rearrangements[9]. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.
- TGA Analysis: This will determine the onset temperature of decomposition and any weight loss events, providing an upper limit for thermal stability. Related energetic compounds based on nitropyrimidines show decomposition temperatures ranging from 171°C to over 300°C, indicating that stability can be highly structure-dependent[10][11][12].
- Potential Impurities from Synthesis: The synthesis of such molecules often involves nitration and cyclization steps[13][14]. Be aware of potential process-related impurities such as:
 - Incompletely nitrated starting materials.
 - Isomers formed during nitration.
 - Byproducts from side reactions, which can be introduced by solvents or reagents[15]. A well-developed HPLC method (see FAQ 5) is your primary tool for detecting and monitoring these impurities.

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